molecular formula C15H23NO B5730455 N,N-diisopropyl-3,5-dimethylbenzamide

N,N-diisopropyl-3,5-dimethylbenzamide

Cat. No. B5730455
M. Wt: 233.35 g/mol
InChI Key: BDRCYUTWQFVQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diisopropyl-3,5-dimethylbenzamide, commonly known as DEET, is a popular insect repellent. It is a colorless and odorless liquid that is widely used to prevent mosquito and tick bites. DEET was first developed by the United States Army in the 1940s and has since become one of the most effective insect repellents available.

Scientific Research Applications

Preparation and Characterization

  • Preparation Methods : N,N-diisopropyl-3,5-dimethylbenzamide and related compounds are prepared through various chemical reactions. For example, 3,5-Dimethylbenzamide is synthesized by oxidizing mesitylene, followed by chloridizing and reacting with freezing ammonia, with an overall yield of 38.3% (Zheng Su, 2003).
  • Chemical Oxidation : Chemical oxidation studies of similar compounds, like N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide, show various oxidation sites, mainly the arylmethyl group, leading to products like phthalimide and lactame derivatives (S. Adolphe-Pierre et al., 1998).

Chemical Reactions and Metabolism

  • Reactions with Isocyanates : N,N-diisopropyl-3,5-dimethylbenzamide reacts with isocyanates to produce compounds like N,N′-di(3,5.dimethylbenzoyl)-1,2-di(2.pyridyl)ethenediamine and others. These reactions are influenced by the type of isocyanate used (M. Braña et al., 1990).
  • Metabolic Studies : Metabolic pathways of related compounds, such as N-picolyl-3,5-dimethylbenzamides, involve processes like N-oxidation, indicating different metabolic behaviors based on structural variations (P. D. García de Jalón et al., 1979).

Kinetics and Molecular Structure

  • Rotational Barriers and Structure : Studies on the rotational barriers in derivatives like N,N-dialkylbenzamides provide insights into the molecular structure and dynamics of these compounds. These studies are crucial in understanding the behavior of such molecules under different conditions (A. Gryff-Keller & P. Szczeciński, 1985).

Synthesis and Applications

  • Synthesis of Derivatives : Various derivatives of N,N-diisopropyl-3,5-dimethylbenzamide are synthesized for different applications, such as anticonvulsant agents. This highlights the compound's versatility in creating pharmacologically active derivatives (F. Lepage et al., 1992).

properties

IUPAC Name

3,5-dimethyl-N,N-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-10(2)16(11(3)4)15(17)14-8-12(5)7-13(6)9-14/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRCYUTWQFVQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N,N-di(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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